(1-Trityl-1H-imidazol-4-yl)acetic acid
Overview
Description
The compound “(1-Trityl-1H-imidazol-4-yl)acetic acid” contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trityl group, which is a triphenylmethyl group, and an acetic acid group.
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
1-Trityl-1H-imidazol-4-yl acetic acid and its derivatives have been used in coordination chemistry. For example, 2-(1H-imidazol-1-yl)acetic acid reacted with triphenyltin and cyclohexyltin compounds, leading to the formation of complexes with distinct coordination modes. These complexes exhibited unique structural properties, such as a polymeric chain structure and a macrocyclic tetranuclear structure (Gan & Tang, 2011).
Organocatalysis in Green Chemistry
In green chemistry, 1-Trityl-1H-imidazol-4-yl acetic acid derivatives have been explored as organocatalysts. These compounds have been used for the synthesis of various organic molecules under environmentally friendly conditions. For instance, imidazol-1-yl-acetic acid acted as an efficient and recyclable bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).
Catalysis in Organic Synthesis
The derivatives of 1-Trityl-1H-imidazol-4-yl acetic acid have been utilized as catalysts in the synthesis of various organic compounds. For example, trityl chloride, a derivative, efficiently catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles under neutral and solvent-free conditions (Moosavi‐Zare et al., 2014).
Synthesis of Key Intermediates in Medicinal Chemistry
This compound has been crucial in synthesizing key intermediates for pharmaceuticals. For instance, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was achieved via N-alkylation of imidazole (Singh et al., 2008).
Corrosion Inhibition
Compounds derived from 1-Trityl-1H-imidazol-4-yl acetic acid have shown potential as corrosion inhibitors. For example, amino acids based imidazole derivatives were synthesized and studied for their corrosion inhibition performance on mild steel (Srivastava et al., 2017).
Solvent-Free Synthesis
This compound has been pivotal in solvent-free synthesis processes, providing environmentally friendly and efficient methods for preparing pharmaceutical intermediates, like imidazol-1-yl-acetic acid hydrochloride (Belwal & Patel, 2019).
properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSMFMHNXGZJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454845 | |
Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trityl-1H-imidazol-4-yl)acetic acid | |
CAS RN |
168632-03-9 | |
Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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